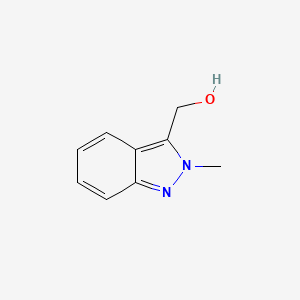

(2-methyl-2H-indazol-3-yl)methanol

Beschreibung

Historical Context of Indazoles in Organic and Medicinal Chemistry

The journey of the indazole nucleus in science began in the late 19th century, a period of foundational discoveries in organic chemistry. The German chemist Hermann Emil Fischer first synthesized an indazole derivative in 1883. wikipedia.org Fischer, a Nobel laureate renowned for his work on sugars and purines, discovered that heating ortho-hydrazine cinnamic acid resulted in the formation of indazole. wikipedia.orgnobelprize.orgbritannica.com His pioneering work, including the discovery of phenylhydrazine (B124118) in 1875, was instrumental in developing the chemistry of many heterocyclic compounds. nobelprize.orgbritannica.comwikipedia.orgacademie-sciences.fr

From these academic beginnings, the indazole scaffold quickly demonstrated its potential in medicinal chemistry. Although indazoles are rare in nature, with a few alkaloids like nigellicine (B1251354) and nigellidine (B12853491) isolated from Nigella sativa seeds, synthetic derivatives have become a major focus of research. wikipedia.orgigi-global.compnrjournal.com Over the last few decades, extensive efforts have been made to synthesize novel indazole compounds, leading to the development of numerous molecules with desirable pharmacological properties. pnrjournal.comaustinpublishinggroup.com The first indazole-containing drug to be marketed was Benzydamine (B159093) in 1966, an anti-inflammatory agent. researchgate.net This marked the beginning of indazole's established role in therapeutic applications, paving the way for a multitude of other drugs. researchgate.netbenthamdirect.comnih.gov

Significance of the Indazole Nucleus in Heterocyclic Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, holds a privileged position in heterocyclic chemistry. igi-global.comresearchgate.net Its structure is considered a versatile scaffold in drug discovery due to its ability to serve as a biomimetic and a reactive pharmacophore. benthamdirect.comresearchgate.net The arrangement of hydrogen bond donors and acceptors on its semi-rigid skeleton allows it to interact with a wide array of biological targets. researchgate.netresearchgate.net

The significance of the indazole nucleus is underscored by its presence in numerous FDA-approved drugs with diverse therapeutic actions. nih.govrsc.orgrsc.org Examples include:

Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy. nih.govrsc.orgnih.gov

Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea. researchgate.netnih.govnih.gov

Niraparib: A PARP inhibitor for treating certain types of cancer. nih.govnih.govnih.gov

Entrectinib: An anti-cancer agent targeting specific gene fusions. researchgate.netnih.govnih.gov

The widespread application of this scaffold in successful drug molecules has cemented its status as a critical building block in medicinal chemistry, continually inspiring the synthesis of new derivatives. austinpublishinggroup.combenthamdirect.comnih.gov

Overview of Indazole Tautomerism (1H-, 2H-, and 3H-Indazole Forms) and their Relative Stabilities

Indazole can exist in three potential tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. igi-global.comaustinpublishinggroup.com These are the 1H-indazole, 2H-indazole, and 3H-indazole forms. austinpublishinggroup.comchemicalbook.com The 1H- and 2H-tautomers are the most common and exist in all phases, while the 3H-form is rare. igi-global.comnih.govchemicalbook.com

The relative stability of these tautomers is a critical factor that influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov The 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.net This stability difference has been investigated through both theoretical calculations and experimental studies.

| Tautomer Comparison | Stability Difference (kcal/mol) | Method/Source |

| 1H- vs. 2H-Indazole | 2.3 | Thermochemical/Photophysical studies austinpublishinggroup.comchemicalbook.com |

| 1H- vs. 2H-Indazole | 3.6 | MP2/6-31G** calculations chemicalbook.comresearchgate.netresearchgate.net |

| 1H- vs. 2H-Indazole | 4.46 | DFT B97X-D/6-31G* calculations wuxibiology.com |

| 1H- vs. 2H-Indazole | 15 kJ·mol⁻¹ (~3.58 kcal/mol) | MP2/6-31G** calculations nih.gov |

This table presents data from various computational and experimental studies on the energy difference between indazole tautomers.

The greater thermodynamic stability of the 1H-indazole tautomer is primarily attributed to its aromatic character. researchgate.net The 1H-form has a benzenoid structure, which benefits from aromatic stabilization. In contrast, the 2H-tautomer possesses a quinoid-like structure, which is energetically less favorable. igi-global.comresearchgate.netresearchgate.net This inherent stability means that in the absence of substituents that might favor one form over the other, the 1H-tautomer is the predominant species. nih.govnih.gov

Photochemically, the tautomeric forms of indazole exhibit different behaviors. The 2H-tautomer absorbs light more strongly at longer wavelengths compared to the 1H-tautomer. nih.gov This property has been exploited in photochemical reactions, such as the phototransposition of indazoles into benzimidazoles. This reaction proceeds in low yield with 1H-indazoles under high-energy UVC light, but by converting them to N2-derivatized 2H-indazoles, the transformation can be achieved in high yields using lower-energy UVB or UVA irradiation. nih.gov

When the hydrogen on the pyrazole ring is replaced by an alkyl group, the tautomeric equilibrium is "locked," resulting in either an N-1 or N-2 substituted regioisomer. dergipark.org.tr The synthesis of a specific regioisomer, such as the target compound (2-methyl-2H-indazol-3-yl)methanol, can be challenging as alkylation reactions often yield a mixture of both N-1 and N-2 products. d-nb.info

The outcome of N-alkylation is highly dependent on reaction conditions, including the base, solvent, and the nature of the electrophile. d-nb.infonih.govnih.gov

Thermodynamic vs. Kinetic Control: Strategies have been developed to favor one isomer over the other. For instance, using certain α-halo carbonyl electrophiles can lead to an equilibration process that favors the thermodynamically more stable N-1 substituted product. d-nb.infonih.gov

Mitsunobu Conditions: N-alkylation of unsubstituted indazole under Mitsunobu conditions shows a strong preference for the formation of the N-2 regioisomer. d-nb.infonih.gov

Base and Solvent Effects: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity for many substituted indazoles. d-nb.info Conversely, alkylation in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) can result in nearly equal ratios of N-1 and N-2 isomers. dergipark.org.trnih.gov

The ability to control this regioselectivity is crucial for the synthesis of specific indazole-based compounds, allowing chemists to access desired isomers like the 2H-indazole derivative that is the subject of this article.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylindazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLMYXWHXCXTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428754 | |

| Record name | (2-methyl-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58536-48-4 | |

| Record name | (2-methyl-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHYL-2H-INDAZOL-3-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Methyl 2h Indazol 3 Yl Methanol

Reactivity of the Indazole Ring System in (2-methyl-2H-indazol-3-yl)methanol

The indazole ring, a fused benzene (B151609) and pyrazole (B372694) system, possesses a unique electronic structure that dictates its reactivity. In the case of the 2-methyl-2H-indazole isomer, the N2 position is blocked by a methyl group, which directs reactivity to other positions on the heterocyclic and carbocyclic rings. The C3 position is particularly important for derivatization, often achieved through C-H activation or radical pathways. rsc.org

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the benzene portion of the indazole ring is generally challenging. This type of reaction requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide). masterorganicchemistry.comnih.gov

The parent this compound molecule lacks the necessary activation and a leaving group on its carbocyclic ring for a facile SNAr reaction. Therefore, direct displacement of a hydrogen atom by a nucleophile is not a typical reaction pathway under standard conditions. However, derivatization of the indazole ring to include such activating and leaving groups could enable subsequent nucleophilic substitution reactions. In related systems, such as 3-alkoxy-2H-indazoles, reactions with nucleophiles can lead to ring-opening rather than substitution on the benzene ring, highlighting the complex reactivity of the indazole core. nih.gov

Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic compounds. masterorganicchemistry.comyoutube.com These reactions typically require a halide or triflate leaving group on one of the coupling partners. masterorganicchemistry.com Therefore, to apply these methods to the this compound scaffold, a halogenated derivative is necessary.

For instance, a bromo or iodo substituent can be introduced onto the benzene portion of the indazole ring (e.g., at the 5, 6, or 7-position). This halogenated intermediate can then participate in cross-coupling reactions. The Suzuki reaction couples the halo-indazole with a boronic acid or ester, while the Heck reaction couples it with an alkene. masterorganicchemistry.comyoutube.comyoutube.com

The following table illustrates representative coupling reactions on a generic halo-2-methyl-2H-indazole scaffold.

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 7-Iodo-2-methyl-2H-indazole | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-Aryl-2-methyl-2H-indazole |

| Heck Coupling | 5-Bromo-2-methyl-2H-indazole | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-Vinyl-2-methyl-2H-indazole derivative |

| Suzuki Coupling | 6-Bromo-2-methyl-2H-indazole | Heteroarylboronic acid | PdCl₂(dppf), Base (e.g., K₂CO₃) | 6-Heteroaryl-2-methyl-2H-indazole |

Deprotonation Reactions

Deprotonation of the indazole ring system can be a route to its functionalization. While the N-H proton of an unsubstituted indazole is the most acidic site, in this compound, both nitrogen atoms are substituted. The remaining sites for deprotonation are the C-H bonds on the aromatic ring.

The C3-proton of 2H-indazoles is known to be susceptible to deprotonation or radical abstraction, enabling C3-functionalization. rsc.org Directed ortho-metalation (DoM) is another potential strategy. If a directing group is present on the benzene ring, a strong base like n-butyllithium can selectively remove a proton from the adjacent position. This generates an organolithium species that can then react with various electrophiles to introduce new substituents. While the methanol (B129727) group at C3 is not ideally positioned to direct deprotonation on the benzene ring, derivatives with directing groups at other positions could utilize this reactivity.

Reactivity of the Methanol Functional Group

The primary alcohol (methanol) group at the C3 position is a versatile handle for a wide range of chemical transformations, distinct from the reactivity of the indazole ring itself.

Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common methods include Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP). organic-chemistry.org Another widely used method is employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.org

Oxidation to Carboxylic Acid : Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. researchgate.net

The following table summarizes common oxidation reactions for primary alcohols.

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-methyl-2H-indazole-3-carbaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| 2-methyl-2H-indazole-3-carbaldehyde | TEMPO (catalyst), NaOCl | CH₂Cl₂/H₂O, 0°C to Room Temperature |

| 2-methyl-2H-indazole-3-carboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous base, Heat |

| 2-methyl-2H-indazole-3-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C to Room Temperature |

Esterification and Etherification

The hydroxyl group of the methanol substituent readily undergoes standard reactions for alcohols, such as esterification and etherification.

Esterification : The reaction of this compound with a carboxylic acid, typically in the presence of an acid catalyst (like sulfuric acid), yields the corresponding ester. This is known as Fischer esterification. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Etherification : The formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., iodide, bromide, or tosylate) from an alkyl halide.

Synthesis of Novel Derivatives from this compound

The synthetic utility of this compound is primarily centered on the reactivity of its C3-methanol functionality. This hydroxyl group can be readily converted into other functional groups, providing a gateway to a wide array of novel indazole derivatives.

Modification at the C3-Methanol Position

The C3-methanol group of this compound is amenable to several key chemical transformations, including oxidation, esterification, and etherification. These reactions allow for the introduction of diverse functionalities at this position, significantly expanding the chemical space accessible from this starting material.

Oxidation to Aldehyde: The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-methyl-2H-indazole-3-carbaldehyde, is a fundamental transformation. This aldehyde serves as a versatile intermediate for further derivatization. Various oxidizing agents can be employed for this purpose. For instance, methods analogous to the Selectfluor-mediated formylation of 2H-indazoles using DMSO as the formylating agent under microwave-assisted conditions could be applied. acs.orgresearchgate.net Such methods have been shown to be effective for the C3-formylation of a range of 2-substituted-2H-indazoles. acs.orgresearchgate.net

Esterification: The hydroxyl group of this compound can undergo esterification with various carboxylic acids or their derivatives to form the corresponding esters. Standard esterification procedures, such as the Fischer-Speier esterification using an acid catalyst and an excess of the alcohol, or coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), are expected to be effective. The synthesis of esters from various alcohols, including heterocyclic methanols, is a well-established practice in organic synthesis. nih.govmdpi.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base to form the alkoxide, followed by reaction with an alkyl halide. The reactivity of benzylic-type alcohols in such reactions is well-documented, and similar principles would apply here. organic-chemistry.org

| Derivative Type | General Structure | Synthetic Method | Potential Reagents |

|---|---|---|---|

| Aldehyde |  | Oxidation | PCC, DMP, Swern oxidation reagents, Selectfluor/DMSO |

| Ester |  | Esterification | R-COOH (acid catalyst), R-COCl (base), DCC/DMAP |

| Ether |  | Williamson Ether Synthesis | NaH, R-X |

Substituent Effects on Reactivity and Selectivity

The reactivity of the C3-methanol group and the selectivity of the reactions can be significantly influenced by the nature and position of substituents on the 2H-indazole ring system. These effects are primarily electronic and steric in nature.

Electronic Effects: The electronic properties of substituents on the aromatic ring of the indazole can modulate the reactivity of the C3-methanol group.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or alkyl groups, attached to the benzene ring of the indazole are expected to increase the electron density at the C3 position. This can enhance the stability of any potential carbocationic intermediates formed during reactions like etherification, potentially increasing the reaction rate. However, in the context of C-H activation at the C3 position of 2H-indazoles, both electron-donating and electron-withdrawing groups on the 2-aryl substituent have been shown to be well-tolerated in various coupling reactions, suggesting a complex interplay of factors. rsc.orgnih.govscirp.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, on the indazole ring would decrease the electron density at the C3 position. This could make the hydroxyl group of the C3-methanol less nucleophilic and could disfavor reactions that proceed through electron-deficient transition states. Conversely, for reactions involving nucleophilic attack at the benzylic-type carbon, EWGs can enhance reactivity by stabilizing the developing negative charge in the transition state. Studies on the C3-functionalization of 2H-indazoles have demonstrated that substrates bearing both strong electron-donating and electron-withdrawing groups can effectively participate in reactions, although yields may vary. rsc.orgnih.govscirp.org

Steric Effects: The size and position of substituents can exert steric hindrance, affecting the approach of reagents to the C3-methanol reaction center. Bulky substituents at the C4 or C2' positions (on a 2-aryl group) could sterically encumber the C3-methanol group, potentially slowing down the rate of reaction. The selectivity of certain reactions can also be influenced by steric factors, for instance, in directing the approach of a bulky reagent.

| Substituent Type | Position on Indazole Ring | Predicted Effect on C3-Methanol Reactivity | Rationale |

|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -CH3) | 5, 6, or 7 | May increase reactivity for reactions involving carbocationic intermediates. | Increases electron density of the ring system. nih.gov |

| Electron-Withdrawing (e.g., -NO2, -CN, -Cl) | 5, 6, or 7 | May decrease reactivity for reactions requiring a nucleophilic alcohol. May increase reactivity for reactions involving nucleophilic attack at the C3-carbon. | Decreases electron density of the ring system. nih.gov |

| Bulky Groups (e.g., -tBu) | 4 | Likely to decrease reaction rates. | Steric hindrance around the reaction center. |

Computational Chemistry and Theoretical Studies on 2 Methyl 2h Indazol 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for (2-methyl-2H-indazol-3-yl)methanol would provide fundamental information about its geometry, stability, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govmdpi.com

Molecular Structure Optimization

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles of its ground state.

The optimized structure would reveal key spatial relationships, such as the planarity of the indazole ring and the orientation of the methanol (B129727) and methyl substituents. The results of such a calculation would be presented in a table of geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: This table is illustrative of the expected output of a DFT calculation and is not based on published experimental data.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (benzene ring) | ~1.39 - 1.41 |

| C-N (indazole ring) | ~1.33 - 1.38 | |

| N-N (indazole ring) | ~1.35 | |

| C3-C(methanol) | ~1.50 | |

| C(methanol)-O | ~1.43 | |

| N2-C(methyl) | ~1.47 | |

| **Bond Angles (°) ** | C-N-N (indazole) | ~105 - 112 |

| N-C3-C(methanol) | ~125 | |

| C3-C(methanol)-O | ~112 | |

| Dihedral Angles (°) | C4-C3a-N2-N1 | ~0 (planarity) |

Electronic Properties (e.g., HOMO-LUMO Analysis)

The electronic character of a molecule is crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily polarized. irjweb.com For this compound, the analysis would likely show the HOMO localized on the electron-rich indazole ring system and the LUMO distributed across the π-system of the bicyclic core.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data (Note: These values are hypothetical examples for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Vibrational Analysis and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com A frequency calculation on the optimized geometry of this compound would confirm that the structure is a true minimum (no imaginary frequencies) and provide a theoretical spectrum.

This analysis allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the O-H stretch of the methanol group, the C-H stretches of the aromatic and methyl groups, and the characteristic vibrations of the indazole ring. researchgate.net

Solvent Effects on Electronic Spectra

The electronic transitions of a molecule, observed via UV-Vis spectroscopy, can be influenced by the solvent environment. Time-dependent DFT (TD-DFT) is a method used to predict electronic absorption spectra. ntu.edu.iq By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), it is possible to simulate how the polarity of the solvent affects the λ(max) (wavelength of maximum absorbance) of this compound. Generally, a shift in λ(max) with changing solvent polarity (solvatochromism) provides insight into the nature of the electronic transitions (e.g., n→π* or π→π*).

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). nih.govresearchgate.net An analysis of this compound using QTAIM would involve locating the bond critical points (BCPs) for each bond in the molecule.

The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bonds. For the covalent bonds within the indazole ring and its substituents, one would expect high ρ(r) and negative ∇²ρ(r), indicative of shared electron interactions. QTAIM can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may influence the molecule's conformation. orientjchem.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.gov For this compound, NBO analysis would provide a detailed picture of the bonding and electronic structure beyond the simple Lewis structure model.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. nih.govnih.gov

For this compound, the MEP surface would highlight specific reactive sites. The oxygen atom of the hydroxymethyl group and the nitrogen atoms of the indazole ring are expected to be the most electron-rich regions, depicted in red. These sites are the primary locations for electrophilic attack and hydrogen bonding interactions. nih.gov Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive electrostatic potential, shown in blue, making them susceptible to nucleophilic attack. nih.gov

The MEP analysis is instrumental in understanding the non-covalent interactions of the molecule, which are crucial for its biological activity and material properties. ias.ac.in The distribution of electrostatic potential can influence how the molecule docks into the active site of an enzyme or how it self-assembles in a crystalline structure.

Interactive Data Table: Predicted MEP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Map | Implication for Reactivity |

| Oxygen of -CH2OH | Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Nitrogen atoms (indazole ring) | Negative | Red | Sites for electrophilic attack, coordination with metal ions |

| Hydrogen of -OH | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic hydrogens | Positive | Blue-Green | Weaker sites for nucleophilic interaction |

| Methyl group hydrogens | Positive | Blue-Green | Weaker sites for nucleophilic interaction |

Theoretical Studies on Reaction Mechanisms

Theoretical studies play a crucial role in elucidating the mechanisms of chemical reactions, including tautomerization, isomerization, and other transformations.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. mdpi.comresearchgate.net In the case of this compound, the methyl group at the N2 position fixes the tautomeric form, preventing the typical 1H-2H tautomerism. However, theoretical studies on related unsubstituted indazoles have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 2.3 to 3.6 kcal/mol. chemicalbook.comaustinpublishinggroup.com This stability difference can be influenced by substituents and solvent effects. researchgate.netaip.org

While tautomerization involving the indazole core is blocked, isomerization can still occur. For instance, the migration of the methyl group from the N2 to the N1 position would result in the formation of (1-methyl-1H-indazol-3-yl)methanol. Computational studies can predict the thermodynamic stability of these two isomers. Based on calculations for 1-methylindazole (B79620) and 2-methylindazole, the 1-methyl isomer is predicted to be more stable by about 3.2 to 4.1 kcal/mol. austinpublishinggroup.com

Interactive Data Table: Calculated Relative Energies of Indazole Isomers

| Compound | Isomeric Form | Calculation Level | Relative Energy (kcal/mol) | Reference |

| Methylindazole | 1-methyl-1H-indazole | MP2/6-31G | 0.0 (most stable) | austinpublishinggroup.com |

| Methylindazole | 2-methyl-2H-indazole | MP2/6-31G | +3.6 | austinpublishinggroup.com |

| Unsubstituted Indazole | 1H-Indazole | Theoretical Calculation | 0.0 (most stable) | chemicalbook.com |

| Unsubstituted Indazole | 2H-Indazole | Theoretical Calculation | +2.3 | chemicalbook.com |

Computational chemistry can be used to predict the most likely pathways for chemical reactions by calculating the activation energies of different possible routes. For this compound, several reaction types can be theoretically investigated.

Oxidation: The hydroxymethyl group at the C3 position is a primary site for oxidation. Theoretical calculations can model the reaction pathway for its conversion to an aldehyde ((2-methyl-2H-indazol-3-yl)carbaldehyde) or a carboxylic acid ((2-methyl-2H-indazol-3-yl)carboxylic acid). These studies would involve identifying the transition states and calculating the energy barriers for reactions with various oxidizing agents.

Substitution: The hydroxyl group can be substituted by other functional groups. Computational models can predict the feasibility of nucleophilic substitution reactions and help in selecting appropriate reagents and conditions.

C-H Functionalization: The indazole ring can undergo electrophilic substitution reactions. Theoretical models can predict the most favorable positions for substitution (e.g., on the benzene (B151609) ring) by analyzing the electron density and the stability of the reaction intermediates.

Ring Formation: The existing functional groups could be used to build additional rings onto the indazole scaffold. For example, the hydroxymethyl group could participate in intramolecular cyclization reactions to form novel heterocyclic systems. Theoretical studies can help in designing such synthetic routes by predicting their thermodynamic and kinetic viability.

By mapping out the potential energy surfaces for these reactions, computational studies can guide the synthetic chemist in choosing the most efficient and selective methods for modifying this compound.

Medicinal Chemistry and Biological Applications of Indazole Derivatives, Including Relevance to 2 Methyl 2h Indazol 3 Yl Methanol

Indazole as a Privileged Scaffold in Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation is attributed to its ability to interact with a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govnih.govnih.gov The structural rigidity and the presence of nitrogen atoms, which can act as both hydrogen bond donors and acceptors, are key features that enable effective binding to macromolecules. nih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a vast chemical space for the design of new therapeutic agents. researchgate.netnih.gov This has resulted in the development of numerous indazole-containing compounds that have entered clinical trials or are already approved for therapeutic use. nih.govrsc.org Marketed drugs containing the indazole scaffold include treatments for a variety of conditions, underscoring the scaffold's importance in drug development. nih.govpnrjournal.com

The therapeutic applications of indazole derivatives are extensive, encompassing anti-inflammatory, antibacterial, anti-HIV, and antitumor activities. nih.govnih.gov The ability to readily modify the core structure has allowed medicinal chemists to fine-tune the pharmacological properties of these derivatives to achieve desired therapeutic outcomes. nih.gov

Role of Indazole Derivatives as Key Intermediates in Bioactive Compound Synthesis

Indazole derivatives, including (2-methyl-2H-indazol-3-yl)methanol, serve as crucial building blocks in the synthesis of more complex and biologically active molecules. guidechem.comresearchgate.netmdpi.com The functional groups on the indazole ring can be readily manipulated through various chemical reactions, making them versatile intermediates for creating extensive libraries of compounds for drug screening. mdpi.comacs.org

For instance, the synthesis of various 2H-indazole derivatives can be achieved through methods like the Cadogan reaction, which involves the reductive cyclization of imines. mdpi.com Further modifications, such as palladium-catalyzed arylation, allow for the introduction of diverse substituents, leading to compounds with a range of biological activities. mdpi.com The development of efficient synthetic routes to functionalized indazoles is a continuous area of research, aiming to broaden the scope of accessible derivatives for medicinal chemistry applications. researchgate.netpnrjournal.com

The strategic use of indazole intermediates has been instrumental in the discovery of potent drug candidates. By starting with a core indazole structure, chemists can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Anticancer and Antitumor Activities of Indazole Derivatives

A significant area of research for indazole derivatives is in the field of oncology. nih.govrsc.orgrsc.org Numerous studies have demonstrated the potent anticancer and antitumor activities of compounds containing the indazole scaffold against various cancer cell lines. rsc.orgrcsi.sciencemdpi.com Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature an indazole core, highlighting the clinical success of this chemical class. rsc.orgpnrjournal.comrsc.org The anticancer mechanisms of indazole derivatives are diverse and target key pathways involved in tumor growth, proliferation, and survival. nih.govrsc.org

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Indazole derivatives have emerged as potent inhibitors of a wide range of kinases. rsc.orgnih.gov

VEGFRs (Vascular Endothelial Growth Factor Receptors): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs are key mediators of this process. Several indazole-based compounds have been developed as VEGFR inhibitors, effectively blocking tumor angiogenesis. rsc.orgnih.gov For example, a series of indazole derivatives were designed and synthesized as VEGFR-2 kinase inhibitors, with some compounds showing potent anti-angiogenic properties in both in vitro and in vivo models. nih.gov

FGFRs (Fibroblast Growth Factor Receptors): Overactivity of FGFRs is implicated in various cancers. nih.govbenthamdirect.com Indazole derivatives have been identified as inhibitors of FGFR1, with some compounds showing significant inhibitory activity. benthamdirect.com Molecular docking studies suggest these compounds can bind to both the adenine- and phosphate-binding regions of the kinase. benthamdirect.com

Aurora Kinases: These serine/threonine kinases are essential for cell division, and their overexpression is common in many tumors. Indazole derivatives have been investigated as inhibitors of Aurora kinases. nih.govnih.gov

Other Kinases: The inhibitory activity of indazole derivatives extends to other important cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Akt, Extracellular signal-Regulated Kinases (ERK1/2), Haspin, and Clk4. researchgate.netnih.govnih.gov For instance, one study reported that a 1,3-dimethyl-6-amino-1H-indazole derivative selectively activated ERK pathways in hypopharyngeal carcinoma cells. nih.gov

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors

| Kinase Target | Example Compound Type | Observed Activity | Reference(s) |

|---|---|---|---|

| VEGFR-2 | Indazole derivatives | Potent inhibition of VEGFR-2 and anti-angiogenic properties. | nih.gov |

| FGFR1 | 3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amine | IC50 value of 100 nM against FGFR1. | benthamdirect.com |

| ERK | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Selective activation of ERK pathways in FaDu cells. | nih.gov |

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression. researchgate.netunimore.it HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov Specifically, HDAC6, which is primarily located in the cytoplasm, deacetylates non-histone proteins like tubulin and is a validated target for cancer therapy. unimore.itrsc.org

Novel indazole and pyrazolo[3,4-b] pyridine (B92270) derivatives have been designed and synthesized as potent HDAC inhibitors. nih.gov Some of these compounds exhibited excellent inhibitory activities against HDAC1 and HDAC2. nih.gov Other research has focused on developing selective HDAC6 inhibitors. For example, a series of inhibitors with a novel 3-hydroxy-isoxazole zinc-binding group demonstrated good potency against HDAC6. researchgate.netunimore.it While not all of these examples are strictly indazole-based, they highlight the broader strategy of targeting HDACs, a field where indazole scaffolds could be further explored. In one study, novel hydroxamic acid-based inhibitors incorporating benzimidazole (B57391) cores, structurally related to indazoles, showed selective and potent inhibition of HDAC6. rsc.org

For hormone-receptor-positive breast cancers, targeting the estrogen receptor (ER) is a key therapeutic strategy. nih.gov Selective Estrogen Receptor Degraders (SERDs) are compounds that not only block the ER but also promote its degradation. nih.gov

Indazole-based compounds have been identified as orally bioavailable SERDs. nih.gov For instance, a series of 1H-indazole derivatives based on a triphenylalkene scaffold were developed, with some showing potent ER-α degradation. nih.gov Another study reported the optimization of tricyclic indazoles as SERDs, leading to a compound that demonstrated a pharmacological profile comparable to fulvestrant (B1683766) in its ability to degrade ERα in cancer cell lines. researcher.life Thieno[2,3-e]indazole derivatives have also been discovered as novel oral SERDs with improved antitumor effects. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune evasion. nih.govnih.govgoogle.com By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. nih.govgoogle.com Therefore, inhibiting IDO1 is an attractive strategy for cancer immunotherapy. nih.govacs.org

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.govnih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov One compound from this series displayed potent dual inhibition and exhibited in vivo antitumor activity. nih.gov Structure-activity relationship studies have shown that the 1H-indazole core is essential for IDO1 inhibitory activity, with substitutions at the 4- and 6-positions significantly influencing potency. nih.gov

Table 2: Indazole Derivatives Targeting Non-Kinase Anticancer Pathways

| Target | Mechanism of Action | Example Compound Type | Observed Activity | Reference(s) |

|---|---|---|---|---|

| HDAC1/2 | Inhibition of histone deacetylase | Indazole and pyrazolo[3,4-b] pyridine derivatives | Potent inhibition of HDAC1 and HDAC2. | nih.gov |

| ERα | Selective Estrogen Receptor Degradation (SERD) | 1H-indazole derivatives | Potent degradation of ER-α. | nih.gov |

| IDO1/TDO | Inhibition of tryptophan catabolism | 4,6-substituted-1H-indazole derivatives | Potent dual inhibition of IDO1 and TDO with in vivo antitumor activity. | nih.gov |

Effects on Cell Growth and Proliferation

The indazole nucleus is a key feature in many compounds designed to inhibit cancer cell growth and proliferation. nih.gov Although specific data for this compound is limited, numerous studies on related indazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. These compounds often exert their effects by modulating signaling pathways critical for cell growth and apoptosis.

For instance, a series of novel indazole derivatives were synthesized and evaluated for their ability to suppress cell growth. nih.gov One compound in this series, designated as 2f , showed significant inhibitory activity across several human cancer cell lines. nih.gov The antiproliferative activity, measured by IC₅₀ values (the concentration required to inhibit cell growth by 50%), highlights the potential of the indazole scaffold in developing new anticancer agents. nih.gov Treatment with compound 2f was found to inhibit colony formation and promote apoptosis in 4T1 breast cancer cells, a process linked to the regulation of key proteins like caspase-3, Bax, and Bcl-2. nih.gov Another study identified 1H-indazole derivatives as effective degraders of the estrogen receptor-α (ER-α), with compound 88 showing an IC₅₀ value of 0.7 nM. nih.gov

| Compound | Cell Line | Antiproliferative Activity (IC₅₀ in µM) | Source |

| 2f | 4T1 (Breast Cancer) | 0.23 | nih.gov |

| HepG2 (Liver Cancer) | 0.80 | nih.gov | |

| MCF-7 (Breast Cancer) | 0.34 | nih.gov | |

| A549 (Lung Cancer) | 1.15 | nih.gov | |

| 89 | K562 (Leukemia) | 6.50 | nih.gov |

In vivo and In vitro Antitumor Efficacy

The antitumor potential of indazole derivatives has been substantiated through both in vitro cell-based assays and in vivo animal models. Several indazole-based drugs, such as Pazopanib and Axitinib, are approved for clinical use as anticancer agents, underscoring the therapeutic success of this chemical class. nih.gov

Research has focused on designing indazole derivatives as multi-target inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis. One such compound, 133 , demonstrated potent inhibition of multiple RTKs, including VEGFR-2, Tie-2, and EphB4, with IC₅₀ values in the low nanomolar range. nih.gov In another example, compound 88 not only showed potent in vitro activity but also exhibited good bioavailability and robust antitumor activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov Similarly, compound 89 was identified as a promising inhibitor of the Bcr-Abl protein, including its T315I mutant which is resistant to some standard therapies. nih.gov

| Compound | Target | In Vitro Inhibitory Activity (IC₅₀) | Source |

| 133 | VEGFR-2 | 3.45 nM | nih.gov |

| Tie-2 | 2.13 nM | nih.gov | |

| EphB4 | 4.71 nM | nih.gov | |

| 89 | Bcr-AblWT | 0.014 µM | nih.gov |

| Bcr-AblT315I | 0.45 µM | nih.gov | |

| 88 | ER-α | 0.7 nM | nih.gov |

Antimicrobial and Antiparasitic Properties

Indazole derivatives have emerged as a versatile scaffold for the development of agents targeting a wide spectrum of microbial and parasitic pathogens. nih.govmdpi.com

Antibacterial Activity (e.g., S. aureus, Bacillus subtilis, E. coli)

The antibacterial potential of the indazole core has been explored through the synthesis of various derivatives. One study reported the synthesis of 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives and screened them for activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. The compounds showed moderate antibacterial activity. researchgate.net Another study on imidazole-based hybrids, which share structural similarities with indazoles, found that compounds 62h and 62i possessed significant activity against E. coli and other bacterial strains. nih.gov

| Compound | Bacteria | Activity (MIC in µM) | Source |

| 62h | E. coli ATCC 35128 | 4.9-17 | nih.gov |

| 62i | E. coli ATCC 35128 | 4.9-17 | nih.gov |

Antiprotozoal Activity (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

A significant body of research highlights the potent antiprotozoal activity of 2H-indazole derivatives. A study focused on 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives revealed that many of these compounds are potent inhibitors of intestinal and vaginal protozoan parasites. mdpi.com The biological evaluation showed that these derivatives often exhibit greater potency than the standard drug, metronidazole (B1676534). mdpi.comresearchgate.net

Particularly, compound 18 , a 2,3-diphenyl-2H-indazole derivative, was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.comresearchgate.net The study also identified compounds 8 and 10 as the most active 2-phenyl-2H-indazole derivatives against all three tested protozoa. mdpi.com A separate, comprehensive study on 2-phenyl-2H-indazole derivatives confirmed these findings, noting that compounds with electron-withdrawing substituents on the 2-phenyl ring generally showed enhanced antiprotozoal activity. nih.gov

| Compound | E. histolytica (IC₅₀ in µM) | G. intestinalis (IC₅₀ in µM) | T. vaginalis (IC₅₀ in µM) | Source |

| 8 | 0.045 | 0.124 | 0.116 | mdpi.com |

| 10 | 0.049 | 0.120 | 0.110 | mdpi.com |

| 18 | 0.058 | 0.074 | 0.091 | mdpi.com |

| Metronidazole | 1.890 | 0.950 | 0.480 | mdpi.com |

Antifungal Activity (e.g., Candida albicans, Candida glabrata)

The application of indazole derivatives extends to combating fungal infections. Research has shown that certain indazole structures possess inhibitory activity against clinically relevant yeast species. Specifically, the 2,3-diphenyl-2H-indazole derivatives 18 and 23 demonstrated in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.comresearchgate.net The indazole scaffold is recognized for its potential in developing novel antifungal agents. nih.gov

Anti-inflammatory Applications

Indazole-containing compounds have a well-established history as anti-inflammatory agents, with drugs like benzydamine (B159093) being used clinically. nih.gov Modern research continues to explore new indazole derivatives for their potential to treat inflammatory conditions.

A key mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. A study evaluating 2,3-diphenyl-2H-indazole derivatives found that compounds 18 , 21 , 23 , and 26 displayed in vitro inhibitory activity against human COX-2. mdpi.comresearchgate.net Docking studies suggested that these compounds bind to the enzyme in a manner similar to the selective COX-2 inhibitor, rofecoxib (B1684582). mdpi.com Other research has also confirmed the COX-1 and COX-2 inhibitory activities of different indazole derivatives. researchgate.net These findings highlight the promise of the indazole framework for designing new anti-inflammatory drugs.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation by catalyzing the synthesis of prostaglandins. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The indazole nucleus is a recognized pharmacophore for COX-2 inhibition. Research has shown that certain 2,3-diphenyl-2H-indazole derivatives exhibit inhibitory activity against human COX-2. mdpi.com For instance, compounds with specific substitutions on the phenyl rings at the 2 and 3 positions have demonstrated in vitro inhibition of the COX-2 enzyme. mdpi.com Molecular docking studies of these 2,3-diphenyl-2H-indazole derivatives suggest a binding mode similar to that of the selective COX-2 inhibitor, rofecoxib. mdpi.com While direct studies on the COX-2 inhibitory activity of this compound are not extensively documented, the established activity of other 2H-indazole derivatives highlights the potential of this scaffold in designing novel COX-2 inhibitors. mdpi.com

The table below showcases examples of indazole derivatives with demonstrated COX-2 inhibitory activity.

Table 1: COX-2 Inhibition by Indazole Derivatives| Compound | Structure | Activity |

|---|---|---|

| Compound 18 (from source mdpi.com) | A 2,3-diphenyl-2H-indazole derivative. | Showed in vitro inhibitory activity against COX-2 at 10 µM. mdpi.com |

| Compound 21 (from source mdpi.com) | A 2,3-diphenyl-2H-indazole derivative. | Showed in vitro inhibitory activity against COX-2 at 10 µM. mdpi.com |

| Compound 23 (from source mdpi.com) | A 2,3-diphenyl-2H-indazole derivative. | Showed in vitro inhibitory activity against COX-2 at 10 µM. mdpi.com |

| Compound 26 (from source mdpi.com) | A 2,3-diphenyl-2H-indazole derivative. | Showed in vitro inhibitory activity against COX-2 at 10 µM. mdpi.com |

Other Pharmacological Properties

Indazole derivatives have been investigated for a multitude of other pharmacological effects, demonstrating the versatility of this heterocyclic system. nih.govnih.gov

Anti-HIV Activity

The indazole scaffold has been identified as a promising starting point for the development of agents against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.netnih.gov Research into synthetic indazole derivatives has revealed compounds with potential anti-HIV properties. nih.gov For example, certain derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication. While specific studies on this compound are limited in this context, the broader class of indazole-containing compounds continues to be an area of interest in the search for new anti-HIV therapies. researchgate.net

Antiarrhythmic Activity

Indazole derivatives have shown potential in the management of cardiovascular diseases, including cardiac arrhythmias. nih.gov The antiarrhythmic properties of some indazole-containing compounds have been documented, highlighting their role as potential cardiovascular drugs. nih.govnih.gov One notable example is DY-9760e, an indazole derivative that has demonstrated cardioprotective effects against ischemia-reperfusion injury, a condition often associated with arrhythmias. nih.gov The exploration of the indazole nucleus in this therapeutic area suggests that derivatives like this compound could be investigated for similar activities.

Antiplatelet Activity

Platelet aggregation is a critical process in thrombosis, and its inhibition is a major target for preventing cardiovascular events. nih.gov Certain indazole derivatives have been identified as having antiplatelet effects. researchgate.net YC-1, a notable indazole derivative, has been developed for its therapeutic potential in circulatory disorders, partly through its effects on platelet aggregation and vascular contraction. nih.gov The mechanism often involves the activation of soluble guanylyl cyclase. nih.gov This activity underscores the potential for other indazole compounds, including substituted 2H-indazoles, to be developed as novel antiplatelet agents.

Antispermatogenic Activity

A significant area of research for indazole derivatives has been in the development of non-hormonal male contraceptives. oup.com Several 1-benzyl-indazole-3-carboxylic acid derivatives have demonstrated potent antispermatogenic activity. nih.gov These compounds, including lonidamine (B1675067) (LND) and its more potent analogue gamendazole (B1674601), disrupt spermatogenesis, leading to reversible infertility in animal models. oup.comnih.gov The mechanism appears to involve targeting Sertoli cells within the testes. oup.comnih.gov For instance, gamendazole was found to inhibit the production of inhibin B by primary Sertoli cells with a very low median inhibitory concentration. nih.gov While these active compounds are typically 1H-indazole derivatives with a carboxylic acid function, they establish the indazole core as a key scaffold for inducing antispermatogenic effects.

The table below presents indazole derivatives with significant antispermatogenic activity.

Table 2: Antispermatogenic Activity of Indazole Derivatives| Compound | Structure | Key Findings |

|---|---|---|

| Lonidamine (LND) | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid. | An efficacious and reversible antispermatogenic agent. oup.com |

| Gamendazole | An analogue of Lonidamine. | A potent oral antispermatogenic indazole carboxylic acid; induces 100% infertility in male rats after a single oral dose. oup.comnih.gov |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | A halogenated 1-benzylindazole-3-carboxylic acid derivative. | Showed potent antispermatogenic activity. nih.gov |

| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | A halogenated 1-benzylindazole-3-carboxylic acid derivative. | Showed potent antispermatogenic activity. nih.gov |

Treatment of Osteoporosis

Osteoporosis is a disease characterized by bone loss, and new therapeutic agents are needed. Indazole derivatives have emerged as potential candidates for its treatment. nih.govbenthamdirect.com A series of indazole derivatives were identified as activators of Sirtuin 1 (Sirt1), a protein involved in cellular regulation. nih.govnih.gov Activation of Sirt1 has been linked to osteogenesis (bone formation). Through optimization of substituents on the indazole ring, a compound (referred to as compound 13 in the study) was identified that exhibited the best Sirt1 activating activity and also promoted osteogenesis in a cell-based assay. nih.gov This line of research suggests that Sirt1 activators based on the indazole scaffold could be a promising therapeutic strategy for osteoporosis. nih.gov

Neurodegenerative Diseases

Indazole derivatives have shown potential in the context of neurodegenerative diseases. nih.gov Some of these compounds act as modulators of biological targets implicated in these conditions. For instance, certain indazole derivatives have been investigated as dual inhibitors of β-secretase 1 (BACE-1) and acetylcholinesterase (AChE), two key enzymes in the pathology of Alzheimer's disease. researchgate.net Molecular docking studies have revealed that these compounds can have strong binding affinities for these targets. researchgate.net Furthermore, the modulation of large-conductance calcium-activated potassium (BK) channels, which are involved in limiting pathological neurodegenerative activity, presents another avenue for the therapeutic application of indazole-based compounds. researchgate.net

Modulators of BK Channels

Large-conductance calcium-activated potassium (BK) channels are crucial for regulating neuronal signaling and smooth muscle tone. nih.gov Dysfunction of these channels is linked to a variety of human diseases. nih.gov Consequently, molecules that can modulate BK channel activity, known as channel openers, are of significant therapeutic interest. researchgate.netnih.gov

While the direct action of this compound on BK channels is not explicitly detailed in the provided context, the broader class of indazole derivatives has been explored for this activity. Synthetic BK channel openers have been developed for conditions like urinary incontinence, overactive bladder, erectile dysfunction, and stroke. nih.gov The development of potent and selective BK channel modulators continues to be an active area of research, with various chemical entities being investigated for their ability to interact with these channels. researchgate.net The therapeutic potential of BK channel openers is significant, though challenges remain in translating preclinical findings to clinical applications. nih.gov

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indazole derivatives, these studies have been crucial in optimizing their therapeutic potential. acs.orgresearchgate.net

Influence of Substituents on Biological Activity

The type and position of substituents on the indazole ring dramatically affect the biological activity of the resulting derivatives. nih.govacs.org SAR studies have provided detailed insights into these effects:

At the C3 and C6 positions: In a series of anti-cancer indazole derivatives, exchanging a hydrophobic group at the C6 position with a hydrophilic group at the C3 position was investigated. The study revealed that a hydrophobic group based on substituted phenyl at the C3 position and a hydrophilic group at the C6 position could retain or enhance anti-cancer activities. nih.gov

At the C4, C5, C6, and C7 positions: For indazole arylsulfonamides acting as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. Small groups were generally tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org

At the N1 position: For the same series of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were identified as the most potent N1-substituents. acs.org

Amide Linker Regiochemistry: In a study of indazole-3-carboxamides as CRAC channel blockers, the specific regiochemistry of the amide linker was found to be critical for inhibitory activity. The indazole-3-carboxamide isomer was active, while its reverse amide isomer was inactive. nih.gov

These examples highlight the precise structural requirements for achieving desired biological effects with indazole derivatives.

Binding Affinity Towards Target Proteins

The binding affinity of indazole derivatives to their target proteins is a key determinant of their potency. This affinity is influenced by the specific interactions between the ligand and the protein's binding site.

For instance, molecular docking studies of indazole derivatives with renal cancer-related protein (PDB: 6FEW) identified derivatives with the highest binding energies, suggesting strong interactions. rsc.orgnih.gov Similarly, in the context of breast cancer, new substituted indazole derivatives were synthesized and their docking properties evaluated against the aromatase enzyme, with some compounds showing high binding affinities. derpharmachemica.com

The binding modes of these derivatives often involve hydrogen bonds and hydrophobic interactions. For example, the N-H of the indazole ring in certain derivatives forms a hydrogen bond with specific amino acid residues in the ATP-binding pocket of FGFR1. nih.gov The nature and number of these interactions directly correlate with the binding affinity and, consequently, the biological activity of the compound.

Molecular Docking Studies and In Silico Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is a powerful tool in drug design, used to understand ligand-target interactions and to screen virtual libraries of compounds. rsc.orgresearchgate.net

In the study of indazole derivatives, molecular docking has been extensively used to predict binding modes and affinities against various protein targets. rsc.orgnih.govderpharmachemica.comtandfonline.com For example, docking studies have been performed on indazole derivatives against targets such as renal cancer-related proteins, the breast cancer aromatase enzyme, and Leishmania infantum trypanothione (B104310) reductase. rsc.orgnih.govderpharmachemica.comtandfonline.com These studies help in identifying promising lead compounds for further experimental validation. researchgate.net

The following table provides examples of indazole derivatives and their computationally predicted binding energies against specific protein targets.

| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) |

| Indazole Derivative 8v | Renal Cancer-Related Protein (6FEW) | High |

| Indazole Derivative 8w | Renal Cancer-Related Protein (6FEW) | High |

| Indazole Derivative 8y | Renal Cancer-Related Protein (6FEW) | High |

| Indazole Derivative 5f | Aromatase Enzyme | -8.0 |

| Indazole Derivative 5g | Aromatase Enzyme | -7.7 |

| Indazole Derivative 5n | Aromatase Enzyme | -7.7 |

This table presents a selection of data from cited research and is for illustrative purposes. rsc.orgnih.govderpharmachemica.com

Fragment-Based and Knowledge-Based Drug Design Approaches

Fragment-based drug discovery (FBDD) and knowledge-based drug design are modern strategies employed to identify and optimize novel drug candidates. nih.govresearchgate.net

Fragment-Based Drug Design (FBDD): This approach starts with the identification of small chemical fragments that bind weakly to the target protein. mdpi.com These fragments are then grown, linked, or merged to create a more potent lead compound. mdpi.com FBDD has been successfully applied to the discovery of indazole-based inhibitors. For example, a fragment-based lead discovery approach was used to identify a new indazole-based AXL kinase inhibitor. researchgate.netnih.gov An initial indazole fragment hit was improved by screening an expanded library of fragments, leading to a potent inhibitor. researchgate.netnih.gov

Knowledge-Based Drug Design: This strategy utilizes existing knowledge about the target protein and its known ligands to design new molecules with improved properties. nih.gov This can involve using SAR data, crystal structures of ligand-protein complexes, and computational models. For instance, structure-guided and knowledge-based design approaches have been used to synthesize 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov

These in silico approaches, often used in combination, accelerate the drug discovery process by rationalizing the design of new indazole derivatives with desired biological activities. nih.govnih.gov

Understanding Isoform Selectivity

In drug discovery, achieving selectivity for a specific enzyme isoform over others is a critical goal to enhance therapeutic efficacy and minimize off-target effects. For indazole derivatives, isoform selectivity is often governed by the nature and position of substituents on the indazole core, which can exploit subtle differences in the amino acid composition of the active sites of related enzyme isoforms.

Developing isoform-selective inhibitors is a known challenge, particularly when the target isoforms share a high degree of sequence similarity. nih.gov Research into various kinase families has demonstrated that strategic modification of the indazole scaffold can yield highly selective compounds.

JNK Isoforms: Studies on c-Jun N-terminal kinases (JNKs) have sought inhibitors selective for JNK3, which is primarily expressed in the brain, over the more ubiquitous JNK1 and JNK2, for potential application in neurodegenerative diseases like Parkinson's. nih.gov Through docking-based virtual screening and structure-activity relationship (SAR) studies, an indazole derivative, compound 25c , was identified with over 100-fold selectivity for JNK3 over JNK1/2. nih.gov This highlights the potential for developing brain-penetrant, isoform-selective neurotherapeutics from the indazole class. nih.gov

Protein Kinase C (PKC) Isoforms: In the pursuit of inhibitors for protein kinase C-zeta (PKC-ζ) for immune and inflammatory diseases, a series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles was optimized. researchgate.net Initial compounds showed cross-reactivity with CDK-2. However, by varying the aryl substituent at the 6-position of the indazole core, a 4-NH2 derivative was developed that exhibited good selectivity for PKC-ζ over other PKC isoforms (α, βII, γ, δ, ε, μ, θ, η, and ι/λ) and CDK-2. researchgate.net

Cyclooxygenase (COX) Isoforms: The design of selective COX-2 inhibitors is a well-established strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The larger binding pocket of COX-2 compared to COX-1 allows for the design of bulkier molecules that can selectively bind to COX-2. mdpi.com For indazole and azaindazole derivatives, structural modifications have been explored to achieve high COX-2 selectivity. A study led to the development of compound 16 , which showed potent COX-2 inhibitory activity (IC50 of 0.409 µM) and excellent selectivity over COX-1. nih.govnih.gov

Monoamine Oxidase (MAO) Isoforms: Researchers have successfully transformed the antibiotic Linezolid, a non-selective MAO inhibitor, into a selective MAO-B inhibitor by replacing its oxazolidinone ring with other scaffolds. acs.org In one study, this approach led to a thiadiazole-based analogue, compound 6b , with a remarkable 464-fold selectivity for MAO-B over MAO-A, suggesting its potential for treating neurodegenerative disorders. acs.org While not an indazole, this research underscores the principle of scaffold hopping and substituent modification to achieve isoform selectivity, a strategy applicable to indazole derivatives.

For This compound , its potential for isoform selectivity would depend on how its specific substituents—the N-2 methyl group and the C-3 methanol (B129727) group—interact with the target enzyme's active site. The relatively small size of these groups might not be sufficient to confer high selectivity for enzymes like COX-2, which often require bulkier substituents to differentiate from the COX-1 isoform. mdpi.com However, the hydrogen-bonding capability of the methanol group's hydroxyl moiety could play a crucial role in forming specific interactions with key amino acid residues, potentially driving selectivity for certain kinase or enzyme isoforms where such an interaction is favorable.

Binding Mode Interactions with Enzyme Active Sites (e.g., DNA gyrase, COX-2)

The biological activity of indazole derivatives is intrinsically linked to their ability to bind effectively within the active sites of target enzymes. Structure-based drug design, aided by X-ray crystallography and molecular docking, has been instrumental in elucidating these interactions and guiding the synthesis of more potent and selective inhibitors. nih.gov

DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. nih.gov The GyrB subunit, which possesses ATPase activity, is a key target for inhibitors, offering a way to overcome resistance to fluoroquinolones that target the GyrA subunit. nih.gov

Novel classes of indazole derivatives have been discovered as potent inhibitors of the GyrB subunit. nih.govnih.gov Structure-activity relationship studies have shown that these compounds can achieve excellent enzymatic and antibacterial activity. nih.govresearchgate.net Docking studies of various indazol-3-yl benzenesulfonamide (B165840) derivatives against the topoisomerase-II DNA gyrase enzyme have shown a range of binding affinities, with some compounds exhibiting higher affinity than the standard drug norfloxacin. hep.com.cn

Key interactions for indazole-based GyrB inhibitors often involve:

Hydrogen Bonding: A crucial hydrogen bond often forms between the inhibitor and the side chain of residue Asn54 (numbering may vary by organism). nih.gov

Hydrophobic Interactions: Lipophilic interactions with the protein are critical for binding affinity. For instance, an n-propyl substituent on the indazole nucleus can engage in such interactions. nih.gov

Water-Mediated Interactions: Interactions with conserved water molecules within the active site can also be pivotal for high-affinity binding.

The potential binding mode of This compound in the DNA gyrase active site would likely involve its core indazole structure occupying a hydrophobic pocket, while the C-3 methanol group could act as a hydrogen bond donor or acceptor with nearby residues or conserved water molecules.

Cyclooxygenase-2 (COX-2)

Indazole derivatives have been developed as potent and selective inhibitors of COX-2 for their anti-inflammatory effects. nih.govnih.gov The larger and more accommodating active site of COX-2 relative to COX-1 allows for specific interactions that confer selectivity. mdpi.com

Docking studies of 2H-indazole derivatives with the human COX-2 active site have revealed binding modes similar to known selective inhibitors like rofecoxib and celecoxib. nih.govresearchgate.net The key interactions typically involve the inhibitor placing a side group into a hydrophobic pocket, while another part of the molecule forms hydrogen bonds with key residues.

A common binding motif for diaryl heterocyclic inhibitors like some indazoles involves:

Sulfonamide/Sulfone Binding: A SO2NH2 or SO2Me group often anchors the inhibitor by forming hydrogen bonds with residues like His90, Arg513, and Gln192 at the entrance of the active site.

Hydrophobic Channel: One of the aryl rings of the inhibitor typically occupies the primary hydrophobic pocket, interacting with residues such as Val349, Leu352, Tyr355, Leu529, and Ala527.

Selectivity Pocket: A second aryl ring can extend into a secondary pocket (the "selectivity pocket"), which is accessible in COX-2 but not COX-1 due to the substitution of Val523 in COX-2 for the bulkier Ile523 in COX-1. mdpi.com

For This compound , its smaller size compared to classic diaryl COX-2 inhibitors means it would likely not occupy the active site in the same manner. However, the indazole ring could still form hydrophobic interactions within the main channel, and the C-3 methanol group could potentially form a hydrogen bond with a residue like Tyr385 or Ser530, which are critical for the catalytic activity of the enzyme.

Table 1: Summary of Indazole Derivative Interactions with Enzyme Active Sites

| Target Enzyme | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| DNA Gyrase (GyrB) | 7-n-propylindazole | Asn54 | Hydrogen Bonding | nih.gov |

| Indazol-3-yl benzenesulfonamide | - | High Binding Affinity | hep.com.cn | |

| COX-2 | 2,3-diphenyl-2H-indazole | - | Similar to rofecoxib | nih.govresearchgate.net |

| Azaindazole derivatives | Arg513 | Hydrogen Bonding | mdpi.com | |

| Azaindazole derivatives | Val523 | Exploits isoform difference | mdpi.com |

Table 2: List of Mentioned Compounds

| Compound Name/Identifier | Chemical Class |

|---|---|

| This compound | 2H-Indazole |

| 25c | Indazole derivative |

| 16 | Azaindazole derivative |

| 6b | Thiadiazole derivative |

| Norfloxacin | Fluoroquinolone |

| Rofecoxib | Coxib (COX-2 inhibitor) |

| Celecoxib | Coxib (COX-2 inhibitor) |

Future Directions and Research Gaps

Exploration of New Synthetic Methodologies

The development of efficient and sustainable synthetic methods is crucial for advancing the study of (2-methyl-2H-indazol-3-yl)methanol and its analogs. Current research is focused on creating novel pathways that offer advantages such as lower costs, simpler processes, and higher yields. google.com For instance, new approaches are being explored that utilize readily available starting materials and environmentally friendly reagents. acs.org The aim is to move away from methods that involve expensive raw materials, harsh reaction conditions, or complex operations. google.com A significant area of interest is the development of one-pot syntheses and transition metal-free reactions, which can streamline the production process and reduce environmental impact. acs.org The successful development of such methodologies will be instrumental in making these compounds more accessible for widespread research and potential industrial application.

Discovery of More Diverse Bioactive Moieties with the Indazole Scaffold

The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.govpharmablock.com This has spurred significant interest in discovering a wider range of bioactive molecules built upon this core structure. nih.gov A key strategy in this endeavor is "scaffold hopping," where the indazole core is used as a replacement for other heterocyclic systems, like indole, to create new chemical entities with potentially improved properties. pharmablock.comnih.gov Researchers are actively designing and synthesizing novel indazole derivatives with diverse functional groups to explore their therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases. nih.govnih.gov The versatility of the indazole scaffold allows for the introduction of a wide array of substituents, leading to the generation of large compound libraries for biological screening. nih.govnih.gov

Further Elucidation of Mechanism of Action for this compound Derivatives